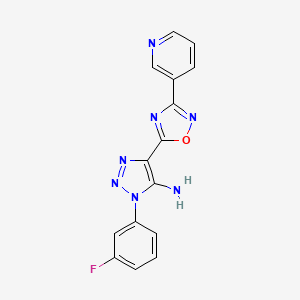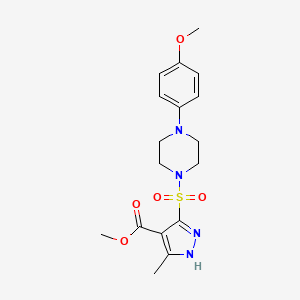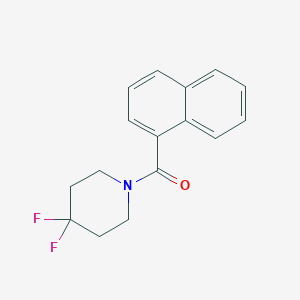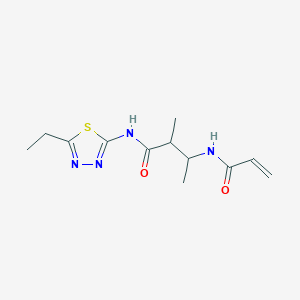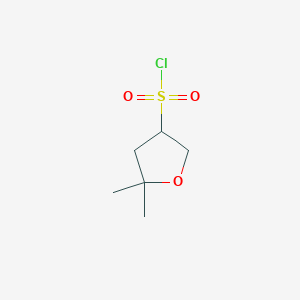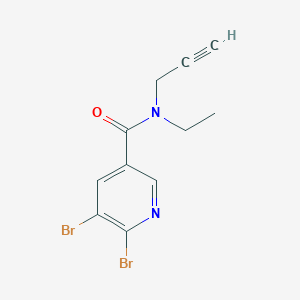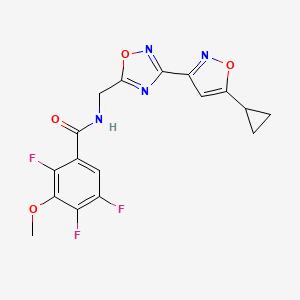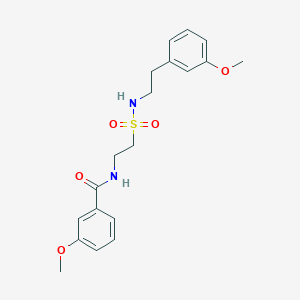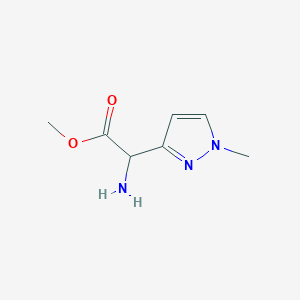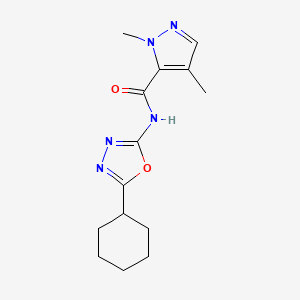
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxadiazoles often involves the reaction of an acyl hydrazide with a carboxylic acid derivative1. The specific synthesis pathway for “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” is not available in the sources I found.
Molecular Structure Analysis
Oxadiazoles have a five-membered ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms1. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment1.
Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can vary widely depending on the specific compound and the conditions of the reaction1. Without specific information on “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide”, it’s difficult to provide a detailed analysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on the specific compound1.
科学的研究の応用
Chemical Synthesis
The compound falls under a class of compounds synthesized via heterocyclic reactions, often aiming to explore their potential biological activities. For instance, El-Essawy and Rady (2011) discussed the synthesis of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine. This synthesis involves cyclization reactions under acidic and basic conditions, highlighting the chemical versatility and potential for modification of such compounds (El-Essawy & Rady, 2011).
Potential Therapeutic Applications
Antitubercular Activity : Ahsan et al. (2012) synthesized analogs of the compound in search of therapeutics for tuberculosis. Their study found 4-[(5-[(4-fluorophenylamino]-1,3,4-oxadiazol-2-yl)methylamino]-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one to be highly active against Mycobacterium tuberculosis H(37)Rv and isoniazid-resistant M. tuberculosis, showcasing the compound's potential in antimycobacterial therapy (Ahsan et al., 2012).
Antimicrobial Activity : Research by Basavarajaiah and Mruthyunjayaswamy (2008) on substituted-thiazole-2-semicarbazides derivatives, which are structurally similar to the compound , demonstrated antimicrobial activity. This suggests the potential of the compound's class in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Insecticidal Activity : Studies by Li et al. (2013) and Qi et al. (2014) on anthranilic diamides analogs containing oxadiazole rings demonstrated significant larvicidal activities against insects like Plutella xylostella and Spodoptera exigua. This indicates the potential of such compounds in agricultural insect control (Li et al., 2013; Qi et al., 2014).
Antioxidant Activity : Bondock et al. (2016) explored the antioxidant activity of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, noting that certain synthesized compounds exhibited high protection against DNA damage. This hints at the compound's potential in oxidative stress mitigation and therapeutic applications (Bondock et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-8-15-19(2)11(9)12(20)16-14-18-17-13(21-14)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCPTWSMOLMVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

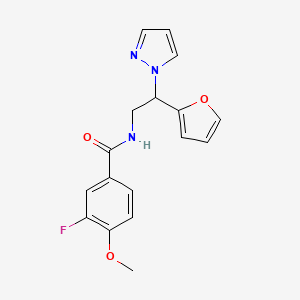
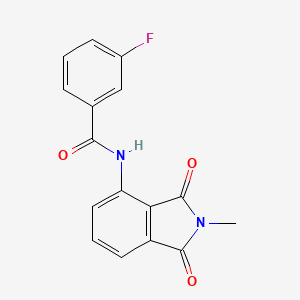
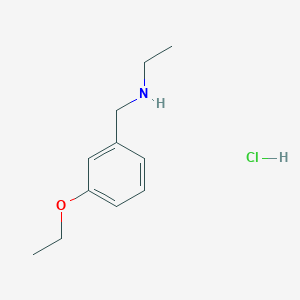
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2630055.png)
![4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2630056.png)
